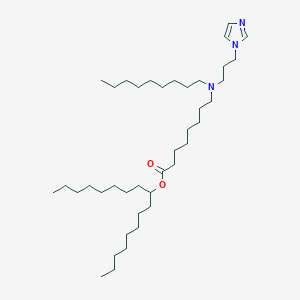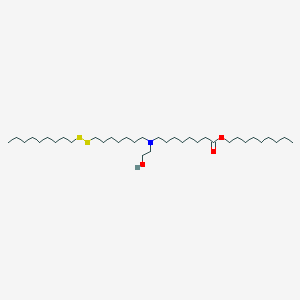
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is a complex organic compound with the molecular formula C35H71NO3S2. This compound is known for its unique structure, which includes a nonyl group, a hydroxyethyl group, and a nonyldisulfanyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves multiple steps. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) .
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .
Aplicaciones Científicas De Investigación
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a component in lipid nanoparticles for drug delivery.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate involves its interaction with cellular membranes and proteins. The compound can form lipid nanoparticles that facilitate the delivery of therapeutic agents into cells. It binds to the negatively charged backbone of mRNA, protecting it from degradation and enabling its entry into cells via receptor-mediated endocytosis .
Comparación Con Compuestos Similares
Similar Compounds
SM-102: A synthetic amino lipid used in lipid nanoparticles for mRNA delivery.
ALC-0315: Another lipid nanoparticle component used in drug delivery systems.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(7-(nonyldisulfanyl)heptyl)amino)octanoate is unique due to its specific structure, which includes a nonyldisulfanyl group. This feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C35H71NO3S2 |
|---|---|
Peso molecular |
618.1 g/mol |
Nombre IUPAC |
nonyl 8-[2-hydroxyethyl-[7-(nonyldisulfanyl)heptyl]amino]octanoate |
InChI |
InChI=1S/C35H71NO3S2/c1-3-5-7-9-11-18-24-32-39-35(38)27-21-15-13-16-22-28-36(30-31-37)29-23-17-14-20-26-34-41-40-33-25-19-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
Clave InChI |
LBMZSNWFQXUHQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCSSCCCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


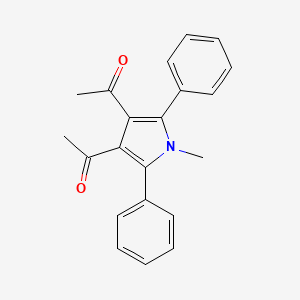
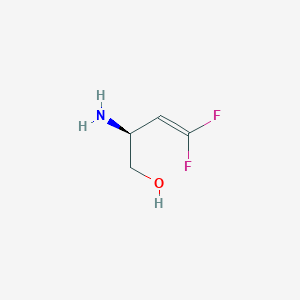
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
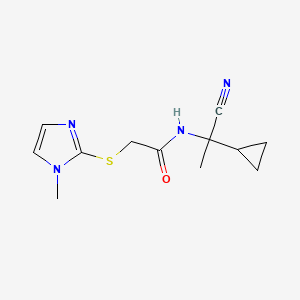
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364749.png)
![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
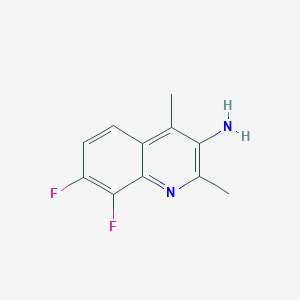
![N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364787.png)
![3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13364793.png)
